

(5-Fluoro-2-methoxyphenyl)methanol physical properties

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Compound of Interest

Compound Name:	(5-Fluoro-2-methoxyphenyl)methanol
Cat. No.:	B151816

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An In-Depth Technical Guide to the Physical Properties of **(5-Fluoro-2-methoxyphenyl)methanol**

Introduction

(5-Fluoro-2-methoxyphenyl)methanol, also known as 5-Fluoro-2-methoxybenzyl alcohol, is a fluorinated aromatic alcohol that serves as a crucial intermediate in organic synthesis. Its structural features—a fluorinated benzene ring, a methoxy group, and a hydroxymethyl group—make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the fluoro and methoxy substituents significantly influences the molecule's reactivity and physicochemical properties, making a thorough understanding of these characteristics essential for its effective application in research and development. This guide provides a comprehensive overview of the physical properties, spectral data, safety protocols, and synthetic relevance of **(5-Fluoro-2-methoxyphenyl)methanol** for professionals in chemical research and drug development.

Chemical Structure and Identifiers

The molecular structure of **(5-Fluoro-2-methoxyphenyl)methanol** is foundational to its chemical behavior. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group create a unique electronic environment on the aromatic ring, influencing the reactivity of the benzylic alcohol.

Caption: Molecular structure of **(5-Fluoro-2-methoxyphenyl)methanol**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	426831-32-5	[1] [2]
Molecular Formula	C ₈ H ₉ FO ₂	[1] [2] [3]
Molecular Weight	156.15 g/mol	[1] [3]
IUPAC Name	(5-Fluoro-2-methoxyphenyl)methanol	[1]
Synonyms	5-Fluoro-2-methoxybenzyl alcohol, Benzenemethanol, 5-fluoro-2-methoxy-	[1] [2]
InChI	InChI=1S/C8H9FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3	[1]
InChIKey	NJDNHGOIOZXFCB-UHFFFAOYSA-N	[1]

| SMILES | COC1=CC=C(F)C=C1CO |[\[1\]](#) |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage requirements. For instance, knowledge of a substance's melting and boiling points is essential for thermal stability assessment, while solubility dictates the choice of solvents for reactions and chromatography.

Table 2: Summary of Physical and Chemical Properties

Property	Value	Source(s)
Appearance	White to off-white solid	[1]
Melting Point	152-156 °C	[2]
Boiling Point	242 °C	[1] [2]
Density	1.187 - 1.2 g/cm ³	[1] [2]
Flash Point	119 °C	[1] [2]
pKa (Predicted)	14.09 ± 0.10	[1]
Refractive Index	1.511	[2]

| Solubility | Practically insoluble in water. Soluble in methanol and N,N-Dimethylformamide. Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform. |[\[2\]](#) |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule, offering insights into their chemical environment and proximity to one another.

- Spectrum Details: 300 MHz in CDCl₃[\[1\]](#)
- Peak Assignments:
 - δ 7.04 (dd, 1H, J=8.7 and 3.1 Hz): Aromatic proton ortho to the hydroxymethyl group.
 - δ 6.94 (td, 1H, J=8.5 and 3.1 Hz): Aromatic proton meta to the hydroxymethyl group and ortho to the fluorine atom.
 - δ 6.78 (dd, 1H, J=8.9 and 4.3 Hz): Aromatic proton ortho to the methoxy group.

- δ 4.63 (d, 2H, $J=6.3$ Hz): Methylene protons (-CH₂OH) of the benzyl alcohol.
- δ 3.81 (s, 3H): Methyl protons (-OCH₃) of the methoxy group.
- δ 2.58 (m, 1H): Hydroxyl proton (-OH). The broadness and variable chemical shift are characteristic of exchangeable protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a generalized protocol for obtaining a proton NMR spectrum for a solid sample like **(5-Fluoro-2-methoxyphenyl)methanol**. This protocol is based on standard laboratory procedures and the data provided in the literature.

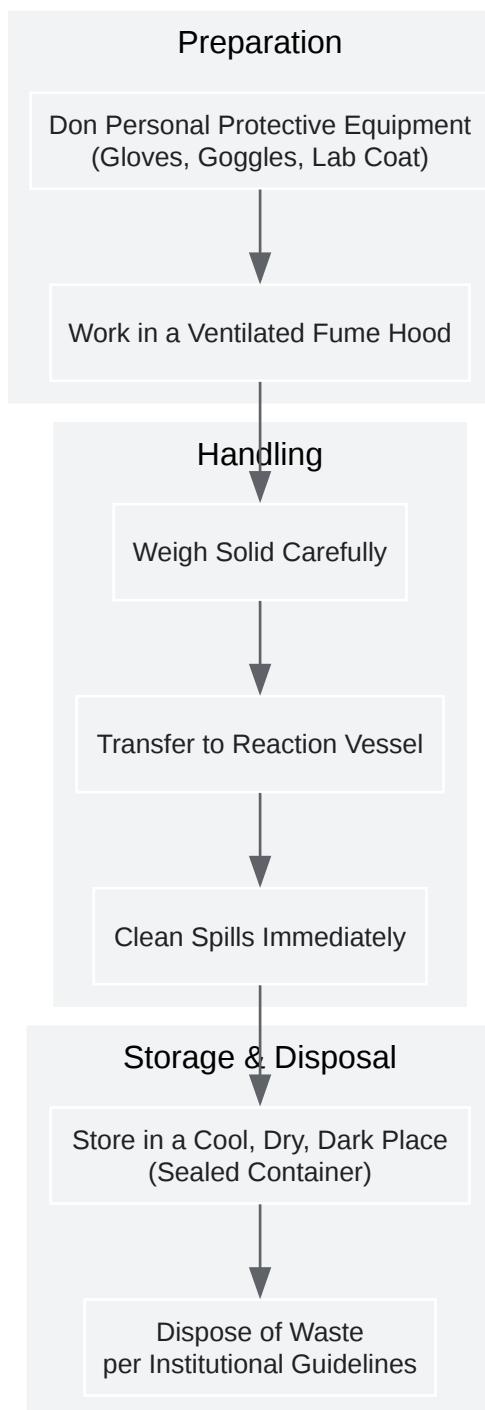
- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **(5-Fluoro-2-methoxyphenyl)methanol**.
- **Solvent Selection:** Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), which serves as the lock solvent.
- **Dissolution:** Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. The clarity of the solution is crucial for acquiring a high-resolution spectrum.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **Shimming:** Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is essential for sharp, well-resolved peaks.
- **Acquisition:** Set the acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and acquisition time. Initiate the data acquisition.
- **Data Processing:** After acquisition, perform a Fourier transform on the raw data (Free Induction Decay). Phase the resulting spectrum and perform a baseline correction to ensure accurate integration.
- **Referencing:** Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.

- Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicity) and coupling constants (J-values) to elucidate the molecular structure.

Safety and Handling

Understanding the hazards associated with a chemical is paramount for ensuring laboratory safety. **(5-Fluoro-2-methoxyphenyl)methanol** is classified as hazardous, requiring specific handling and storage procedures.

- GHS Hazard Pictograms: GHS06 (Toxic), GHS07 (Harmful/Irritant)[[1](#)][[3](#)]
- Signal Word: Danger/Warning[[1](#)][[2](#)][[3](#)]
- Hazard Statements:
 - H301/H302: Toxic or harmful if swallowed[[1](#)][[3](#)]
 - H315: Causes skin irritation[[1](#)]
 - H319: Causes serious eye irritation[[1](#)][[2](#)][[4](#)]
 - H335: May cause respiratory irritation[[1](#)]
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves, eye protection, and face protection)[[1](#)][[2](#)].
 - Response: P301+P310/P312 (If swallowed, immediately call a poison center or doctor), P302+P352 (If on skin, wash with plenty of water), P305+P351+P338 (If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing)[[1](#)][[2](#)].
- Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents[[1](#)].



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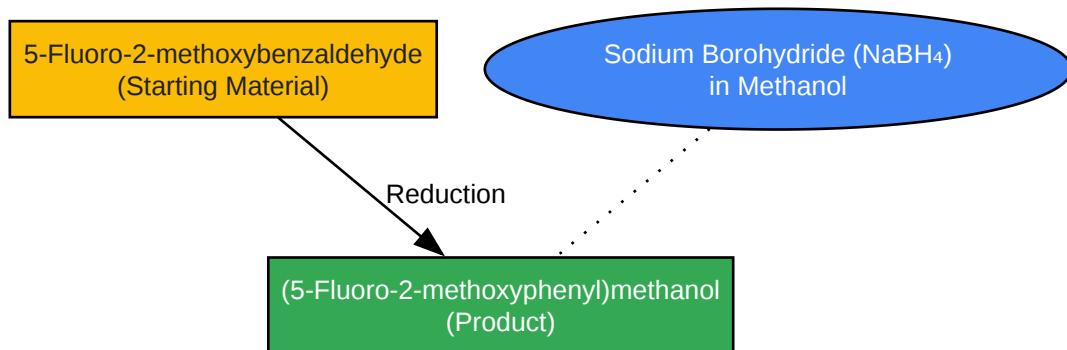
Caption: Recommended workflow for the safe handling of **(5-Fluoro-2-methoxyphenyl)methanol**.

Applications in Research and Drug Development

Substituted benzyl alcohols are fundamental building blocks in organic chemistry. The specific substitution pattern of **(5-Fluoro-2-methoxyphenyl)methanol** makes it a valuable precursor for synthesizing targeted molecules, especially in medicinal chemistry. Fluorine-containing compounds are of high interest in drug development as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

A primary application of this compound is as a starting material for further chemical transformations. For example, it can be oxidized to its corresponding aldehyde or carboxylic acid. The derivative, 5-fluoro-2-methoxybenzoic acid, is a key starting material for the synthesis of Pirtobrutinib, a drug used to treat certain types of lymphoma^[5]. This highlights the direct relevance of **(5-Fluoro-2-methoxyphenyl)methanol** in the synthesis of pharmacologically active agents.

The synthesis of **(5-Fluoro-2-methoxyphenyl)methanol** itself is typically achieved through the reduction of the corresponding aldehyde, 5-fluoro-2-methoxybenzaldehyde, using a reducing agent like sodium borohydride^[1].



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Caption: Synthesis pathway of **(5-Fluoro-2-methoxyphenyl)methanol**.

Conclusion

(5-Fluoro-2-methoxyphenyl)methanol is a chemical intermediate with well-defined physical properties that are crucial for its application in synthetic chemistry. Its solid nature, specific melting and boiling points, and defined solubility profile provide the necessary parameters for

its use in a laboratory setting. Coupled with a clear understanding of its spectroscopic signature and the requisite safety protocols, researchers can effectively utilize this compound as a building block for creating novel molecules with potential applications in pharmacology and other areas of chemical science.

References

- (2-Fluoro-5-methoxyphenyl)methanol | C8H9FO2 | CID 23074410. PubChem. [\[Link\]](#)
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